molecular formula C18H19ClN2O5S B3730599 2-chloro-N-(2-methoxyphenyl)-5-(4-morpholinylsulfonyl)benzamide

2-chloro-N-(2-methoxyphenyl)-5-(4-morpholinylsulfonyl)benzamide

Cat. No. B3730599
M. Wt: 410.9 g/mol
InChI Key: ZPRIYLRHXVBVRI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-chloro-N-(2-methoxyphenyl)-5-(4-morpholinylsulfonyl)benzamide, also known as A-769662, is a small molecule activator of AMP-activated protein kinase (AMPK). AMPK is a key regulator of cellular energy homeostasis and is involved in many physiological processes, including glucose and lipid metabolism, autophagy, and inflammation. A-769662 has been widely used as a research tool to study the function and regulation of AMPK.

Mechanism of Action

2-chloro-N-(2-methoxyphenyl)-5-(4-morpholinylsulfonyl)benzamide activates AMPK by binding to the γ subunit of the enzyme, leading to conformational changes that enhance its activity. AMPK activation leads to the phosphorylation of downstream targets involved in energy metabolism, such as acetyl-CoA carboxylase and glucose transporter 4 (GLUT4).
Biochemical and Physiological Effects:
AMPK activation by 2-chloro-N-(2-methoxyphenyl)-5-(4-morpholinylsulfonyl)benzamide has been shown to have a variety of biochemical and physiological effects, including:
1. Glucose Uptake: 2-chloro-N-(2-methoxyphenyl)-5-(4-morpholinylsulfonyl)benzamide increases glucose uptake in skeletal muscle and adipocytes by promoting the translocation of GLUT4 to the plasma membrane.
2. Lipid Metabolism: 2-chloro-N-(2-methoxyphenyl)-5-(4-morpholinylsulfonyl)benzamide inhibits fatty acid synthesis and promotes fatty acid oxidation in liver cells, leading to decreased lipid accumulation.
3. Autophagy: 2-chloro-N-(2-methoxyphenyl)-5-(4-morpholinylsulfonyl)benzamide induces autophagy in cancer cells, leading to decreased cell viability.

Advantages and Limitations for Lab Experiments

2-chloro-N-(2-methoxyphenyl)-5-(4-morpholinylsulfonyl)benzamide has several advantages and limitations for use in lab experiments:
Advantages:
1. Specificity: 2-chloro-N-(2-methoxyphenyl)-5-(4-morpholinylsulfonyl)benzamide is a specific activator of AMPK, allowing for the study of AMPK function without the confounding effects of other signaling pathways.
2. Potency: 2-chloro-N-(2-methoxyphenyl)-5-(4-morpholinylsulfonyl)benzamide is a potent activator of AMPK, allowing for the study of AMPK function at low concentrations.
Limitations:
1. Solubility: 2-chloro-N-(2-methoxyphenyl)-5-(4-morpholinylsulfonyl)benzamide has limited solubility in aqueous solutions, which can make it difficult to use in certain experimental systems.
2. Stability: 2-chloro-N-(2-methoxyphenyl)-5-(4-morpholinylsulfonyl)benzamide is unstable in solution and can degrade over time, which can affect experimental results.

Future Directions

There are several future directions for research involving 2-chloro-N-(2-methoxyphenyl)-5-(4-morpholinylsulfonyl)benzamide:
1. Development of Therapeutic Agents: 2-chloro-N-(2-methoxyphenyl)-5-(4-morpholinylsulfonyl)benzamide has potential as a therapeutic agent for metabolic disorders and cancer. Future research could focus on developing more potent and stable analogs of 2-chloro-N-(2-methoxyphenyl)-5-(4-morpholinylsulfonyl)benzamide for use in clinical trials.
2. Mechanistic Studies: Further studies are needed to elucidate the molecular mechanisms underlying the effects of 2-chloro-N-(2-methoxyphenyl)-5-(4-morpholinylsulfonyl)benzamide on AMPK and downstream targets.
3. Combination Therapy: 2-chloro-N-(2-methoxyphenyl)-5-(4-morpholinylsulfonyl)benzamide could be used in combination with other drugs to enhance its therapeutic effects and reduce potential side effects.
In conclusion, 2-chloro-N-(2-methoxyphenyl)-5-(4-morpholinylsulfonyl)benzamide is a small molecule activator of AMPK that has been widely used as a research tool to study the function and regulation of AMPK. It has potential as a therapeutic agent for metabolic disorders and cancer and has several advantages and limitations for use in lab experiments. Future research could focus on developing more potent and stable analogs of 2-chloro-N-(2-methoxyphenyl)-5-(4-morpholinylsulfonyl)benzamide, elucidating its molecular mechanisms, and exploring combination therapy with other drugs.

Scientific Research Applications

2-chloro-N-(2-methoxyphenyl)-5-(4-morpholinylsulfonyl)benzamide has been used in a variety of scientific research applications, including:
1. Metabolic Disorders: 2-chloro-N-(2-methoxyphenyl)-5-(4-morpholinylsulfonyl)benzamide has been shown to improve glucose uptake and insulin sensitivity in skeletal muscle cells and adipocytes, making it a potential therapeutic agent for metabolic disorders such as type 2 diabetes.
2. Cancer: 2-chloro-N-(2-methoxyphenyl)-5-(4-morpholinylsulfonyl)benzamide has been shown to inhibit the growth of cancer cells and induce apoptosis in vitro and in vivo, suggesting that it may have potential as an anti-cancer agent.
3. Neurodegenerative Diseases: 2-chloro-N-(2-methoxyphenyl)-5-(4-morpholinylsulfonyl)benzamide has been shown to protect neurons against oxidative stress and improve cognitive function in animal models of neurodegenerative diseases such as Alzheimer's and Parkinson's disease.

properties

IUPAC Name

2-chloro-N-(2-methoxyphenyl)-5-morpholin-4-ylsulfonylbenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H19ClN2O5S/c1-25-17-5-3-2-4-16(17)20-18(22)14-12-13(6-7-15(14)19)27(23,24)21-8-10-26-11-9-21/h2-7,12H,8-11H2,1H3,(H,20,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZPRIYLRHXVBVRI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC=C1NC(=O)C2=C(C=CC(=C2)S(=O)(=O)N3CCOCC3)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H19ClN2O5S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

410.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-chloro-N-(2-methoxyphenyl)-5-(4-morpholinylsulfonyl)benzamide

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2-chloro-N-(2-methoxyphenyl)-5-(4-morpholinylsulfonyl)benzamide
Reactant of Route 2
Reactant of Route 2
2-chloro-N-(2-methoxyphenyl)-5-(4-morpholinylsulfonyl)benzamide
Reactant of Route 3
Reactant of Route 3
2-chloro-N-(2-methoxyphenyl)-5-(4-morpholinylsulfonyl)benzamide
Reactant of Route 4
Reactant of Route 4
2-chloro-N-(2-methoxyphenyl)-5-(4-morpholinylsulfonyl)benzamide
Reactant of Route 5
2-chloro-N-(2-methoxyphenyl)-5-(4-morpholinylsulfonyl)benzamide
Reactant of Route 6
2-chloro-N-(2-methoxyphenyl)-5-(4-morpholinylsulfonyl)benzamide

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.